molecular formula C14H10ClN3O2 B2863293 2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile CAS No. 945367-47-5

2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile

Cat. No.: B2863293
CAS No.: 945367-47-5
M. Wt: 287.7
InChI Key: BZXSIIKOFBAQID-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile (CAS: 945367-47-5) is a nitrobenzonitrile derivative characterized by a 5-nitrobenzonitrile core substituted with a 4-chloro-2-methylphenylamino group. Its molecular formula is C₁₄H₁₁ClN₃O₂, with a molecular weight of 287.7 g/mol .

Properties

IUPAC Name

2-(4-chloro-2-methylanilino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-9-6-11(15)2-4-13(9)17-14-5-3-12(18(19)20)7-10(14)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXSIIKOFBAQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile typically involves the reaction of 4-chloro-2-methylaniline with 5-nitrobenzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(4-Chloro-2-methylphenyl)amino]-5-aminobenzonitrile.

Scientific Research Applications

2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-substituted aniline group can also participate in binding to proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound belongs to a broader class of nitrobenzonitrile derivatives, which share a common 5-nitrobenzonitrile backbone but differ in substituent groups. Key structural analogs include:

Compound Name Substituent Group Molecular Weight (g/mol) CAS Number Notable Properties/Activities
2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile 4-Chloro-2-methylphenylamino 287.7 945367-47-5 Discontinued commercial availability
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile 3-Chloro-2-methylphenylamino 287.7 945299-67-2 Structural isomer; substituent position alters electronic properties
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile (DNB) 3,4-Dichlorophenoxy 297.1 Not specified Broad-spectrum antiviral activity against picornaviruses
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile 4-Methoxyphenylamino 269.3 85020-89-9 Methoxy group enhances solubility; marked as IRRITANT
2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile 4-Chlorobenzylamino 287.7 Not specified Similar molecular weight; chloro substitution affects lipophilicity

Physicochemical Properties

  • Molecular Weight : Most analogs fall within 250–300 g/mol, indicating similar solubility and diffusion characteristics.
  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance stability and influence hydrogen bonding (e.g., chloro groups in the target compound and DNB) . Electron-Donating Groups (e.g., OCH₃): Improve solubility but may reduce metabolic stability (e.g., methoxy analog in ) .
  • Storage : Most analogs are stored at +4°C with 95% purity .

Crystallography and Computational Analysis

  • Tools like SHELX and ORTEP-3 have been widely used to analyze hydrogen bonding and crystal packing in similar compounds . For example, hydrogen-bonding patterns in nitrobenzonitriles often involve the nitro and cyano groups, influencing crystallization behavior .

Biological Activity

2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile (commonly referred to as the compound ) is a synthetic organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H10ClN3O2
  • Molecular Weight : 287.70 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

The compound exhibits its biological activity primarily through interactions with specific biological targets. It is hypothesized to act as an inhibitor of various enzymes and receptors, particularly those involved in cell proliferation and signaling pathways.

Biological Activity

  • Antiproliferative Effects :
    • Studies indicate that the compound has significant antiproliferative effects on various cancer cell lines. For instance, it has shown effectiveness against prostate cancer cells by inhibiting androgen receptor signaling pathways, which are critical for cancer cell growth and survival.
    • A notable study demonstrated that the compound inhibited the proliferation of prostate cancer cell lines with high efficacy, suggesting its potential as a therapeutic agent in oncology .
  • Enzyme Inhibition :
    • The compound is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancerous cells .
  • Mutagenicity :
    • There are concerns regarding the mutagenic potential of compounds similar to this compound. It is classified among chemicals that may exhibit mutagenic properties, necessitating further investigation into its safety profile .

Case Studies

  • Prostate Cancer Study : In a controlled laboratory setting, the compound was tested on androgen receptor-positive prostate cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against these cells .
  • CDK Inhibition Research : A series of experiments evaluated the compound's ability to inhibit CDK1 and CDK2, leading to significant findings that support its role as a potential anticancer agent. The study found that modifications to the compound's structure could enhance its inhibitory effects .

Data Tables

Biological ActivityObserved EffectReference
AntiproliferativeSignificant reduction in cell viability in prostate cancer cells
CDK InhibitionInhibition of CDK1 and CDK2
MutagenicityPotential mutagenic effects

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